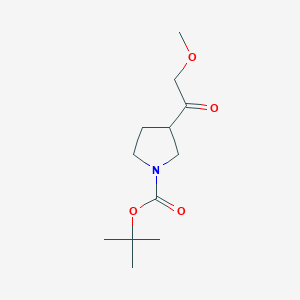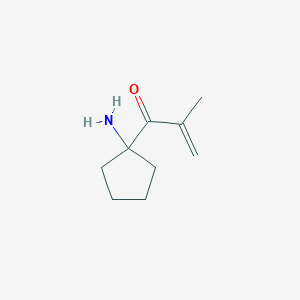
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is a complex organic compound that belongs to the anthracenedione family This compound is known for its unique chemical structure, which includes two hydroxyethylamino groups attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol typically involves multiple steps. One common method starts with the preparation of 9,10-anthracenedione, which is then subjected to a series of reactions to introduce the hydroxyethylamino groups. The key steps include:
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of hydroxyethyl groups to the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques to ensure high yield and purity. The process often includes:
Catalytic Hydrogenation: To reduce nitro groups to amino groups efficiently.
Column Chromatography: For purification of the final product.
Recrystallization: To achieve the desired crystalline form and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell cycle progression and cell survival.
Medicine: Investigated for its potential antineoplastic properties and its role in cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This compound also affects the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The molecular targets include topoisomerase enzymes and various signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthracenedione derivative with similar antineoplastic properties.
Doxorubicin: Another anthracenedione compound used in cancer treatment.
Daunorubicin: Similar in structure and function to doxorubicin.
Uniqueness
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and affect cell cycle progression makes it a valuable compound in cancer research.
Propiedades
Fórmula molecular |
C22H30N4O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-diol |
InChI |
InChI=1S/C22H30N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-30H,7-14H2 |
Clave InChI |
AISCNXOFMZDFER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)NCCNCCO)NCCNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)



![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)
![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)




